3- vs. 4-Carboxylate Lipophilicity Comparison
When the methoxycarbonyl group is positioned at C3 of the 1‑phenylpyrazole core, the computed XLogP3‑AA is 2.1, which is 0.4 log unit higher than that of the directly comparable C4 regioisomer (methyl 1‑phenyl‑1H‑pyrazole‑4‑carboxylate, XLogP3‑AA = 1.7) [REFS‑1][REFS‑2]. Both compounds share an identical molecular formula (C₁₁H₁₀N₂O₂), molecular weight (202.21 g·mol⁻¹), TPSA (44.1 Ų), and hydrogen‑bond acceptor count (3), so the lipophilicity difference stems solely from the altered electronic distribution around the pyrazole ring induced by the ester position. This 0.4‑log unit shift translates to an approximately 2.5‑fold difference in octanol‑water partition coefficient, which can significantly influence passive membrane permeability and off‑target binding in cell‑based assays [REFS‑1][REFS‑2].
Comparator XLogP3‑AA = 1.7
Δ = +0.4 (2.5‑fold higher P)
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) – regioisomeric comparison |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.1 (PubChem CID 827522) |
| Comparator Or Baseline | Methyl 1‑phenyl‑1H‑pyrazole‑4‑carboxylate (CAS 7188‑96‑7), XLogP3‑AA = 1.7 (PubChem CID 827515) |
| Quantified Difference | ΔXLogP3‑AA = +0.4 (2.5‑fold higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.4 logP unit difference can alter cell permeability classification boundaries; researchers designing kinase inhibitors or CNS‑penetrant probes that rely on precise lipophilicity control should not interchange the 3‑ and 4‑carboxylate regioisomers without re‑assaying permeability.
- [1] PubChem. Methyl 1‑phenyl‑1H‑pyrazole‑3‑carboxylate (CID 827522). National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/827522 View Source
- [2] PubChem. Methyl 1‑phenyl‑1H‑pyrazole‑4‑carboxylate (CID 827515). National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/827515 View Source
